4-Bromo-2-fluorocinnamic acid

Vue d'ensemble

Description

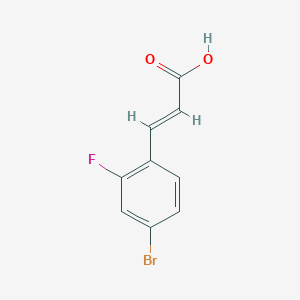

4-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆BrFO₂ and a molecular weight of 245.05 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Bromo-2-fluorocinnamic acid can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. In this case, 4-bromo-2-fluorobenzene can be coupled with a suitable boronic acid derivative under mild conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of palladium catalysts, base, and solvents such as toluene or ethanol .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and fluorine substituents on the aromatic ring undergo nucleophilic displacement under specific conditions:

Bromine Substitution

-

Reagents : Sodium hydroxide, potassium iodide, or amines.

-

Products : Fluorine-retained derivatives (e.g., 2-fluoro-4-hydroxycinnamic acid) .

-

Mechanism : Benzyne intermediate formation in polar aprotic solvents facilitates nucleophilic attack at the bromine position .

Fluorine Substitution

-

Reagents : Strong bases (e.g., LDA) or Grignard reagents.

-

Products : Bromine-retained derivatives (e.g., 4-bromo-2-methoxycinnamic acid) .

-

Limitation : Fluorine exhibits lower reactivity compared to bromine due to its higher electronegativity .

Hydrogenation and Cyclization

4-Bromo-2-fluorocinnamic acid undergoes selective hydrogenation followed by cyclization to form indanone derivatives, which are key intermediates in pharmaceutical synthesis .

Key steps :

-

Hydrogenation : Double bond reduction using H₂/Pd-C yields 3-(4-bromo-2-fluorophenyl)propanoic acid.

-

Cyclization : Acid-catalyzed intramolecular esterification forms 5-bromo-7-fluoro-indanone .

Experimental data :

Biodegradation Pathways

While not directly studied for this compound, analogous fluorocinnamic acids degrade via:

-

β-Oxidation : Side chain cleavage by CoA ligase, hydratase, and dehydrogenase enzymes .

-

Aromatic ring cleavage : Ortho-pathway via fluorocatechol intermediates .

Enzymatic activity data :

| Enzyme | Specific Activity (U/mg protein) |

|---|---|

| 4-Fluorocinnamoyl-CoA ligase | 0.28 |

| 4-Fluorophenyl-β-keto thiolase | 0.15 |

Applications De Recherche Scientifique

Chemistry

- Building Block for Organic Synthesis : 4-Bromo-2-fluorocinnamic acid serves as a precursor in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it a valuable intermediate in organic chemistry.

Biology

- Biochemical Assays : The compound is utilized in enzyme activity studies and protein interaction assays. Its ability to inhibit specific enzymes, such as cytochrome P450, makes it a critical tool for understanding metabolic pathways and drug interactions.

Medicine

- Pharmaceutical Development : Research indicates its potential use in developing new drugs, particularly in modulating enzyme activities that affect drug metabolism. This characteristic is crucial for optimizing therapeutic regimens and minimizing adverse drug reactions.

Industry

- Production of Specialty Chemicals : this compound is used in manufacturing agrochemicals and other specialty chemicals. Its reactivity allows it to be incorporated into various formulations .

| Activity | Description |

|---|---|

| Cytochrome P450 Inhibition | Inhibits specific isoforms affecting drug metabolism. |

| MAPK/ERK Pathway Modulation | Alters signaling pathways influencing cell growth and survival. |

| Oxidative Stress Interaction | Modulates enzyme activity related to oxidative stress responses. |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that this compound significantly inhibited cytochrome P450 activity in vitro, suggesting its potential as a biochemical probe for studying metabolic pathways.

- Cell Proliferation Effects : In cellular assays, treatment with this compound resulted in altered proliferation rates in cancer cell lines, indicating its possible role as an anticancer agent through modulation of signaling pathways.

- Biodegradation Research : Research into microbial degradation revealed that certain bacterial strains could utilize this compound as a carbon source, converting it into less toxic metabolites. This finding underscores the compound's potential environmental impact and utility in bioremediation efforts .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-fluorocinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2-fluorophenylacetic acid

- 4-Bromo-2-fluorobenzoic acid

- 4-Bromo-2-fluorophenylpropionic acid

- 4-Bromo-2-fluorophenylacrylic acid

Uniqueness

4-Bromo-2-fluorocinnamic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical development, offering unique pathways for the synthesis of complex molecules .

Activité Biologique

4-Bromo-2-fluorocinnamic acid is an organic compound with the molecular formula C₉H₆BrFO₂, notable for its potential biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple halogenated aromatic compounds with boronic acids. The compound's unique substitution pattern—featuring both bromine and fluorine—enhances its reactivity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly those involved in oxidative stress responses. It has been observed to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can influence drug efficacy and toxicity, highlighting the compound's significance in pharmacology.

Cellular Signaling Pathways

The compound also affects cellular signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. By modulating this pathway, this compound may impact gene expression related to apoptosis and cell cycle regulation, suggesting potential therapeutic applications in cancer treatment.

Case Studies

- Inhibition of Cytochrome P450 : A study demonstrated that this compound effectively inhibits specific cytochrome P450 isoforms. This inhibition was linked to altered metabolism of co-administered drugs, emphasizing the need for careful consideration in polypharmacy contexts.

- Impact on Cell Proliferation : In vitro studies showed that treatment with this compound resulted in reduced cell proliferation in cancer cell lines. This effect was attributed to the compound's ability to induce apoptosis via modulation of key signaling pathways.

- Biodegradation Studies : Research involving microbial degradation revealed that certain bacterial strains could utilize this compound as a carbon source, converting it into less toxic metabolites. This finding underscores the compound's potential environmental impact and its utility in bioremediation efforts .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJGKQYKYNDYMU-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.